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Compound of Interest

Compound Name: 5-Chloropyrimidine-4-carbonitrile

CAS No.: 114969-65-2

Cat. No.: B040537

Get Quote

Executive Summary & Compound Identity
5-Chloropyrimidine-4-carbonitrile (CAS: 114969-65-2) is a critical heterocyclic building block

in the synthesis of bioactive pyrimidine derivatives, including antiviral and antineoplastic

agents.[1][2] Its infrared (IR) spectrum serves as a primary fingerprint for structural validation

and purity assessment.

This guide provides a rigorous analysis of the vibrational modes of 5-Chloropyrimidine-4-
carbonitrile.[1] It moves beyond basic peak listing to explain the mechanistic origins of the

bands, offering a self-validating protocol for researchers to confirm identity and detect common

hydrolysis impurities.
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Property Detail

IUPAC Name 5-Chloropyrimidine-4-carbonitrile

CAS Number 114969-65-2

Molecular Formula C₅H₂ClN₃

Molecular Weight 139.54 g/mol

Key Functional Groups
Aromatic Nitrile (C≡N), Pyrimidine Ring, Aryl

Chloride (C-Cl)

Experimental Methodology: Acquisition Protocols
To obtain a spectrum capable of resolving the fine splitting patterns of the pyrimidine ring and

the sharp nitrile stretch, specific attention must be paid to sample preparation.

Protocol: High-Fidelity IR Acquisition
Technique Selection:

Preferred:Transmission FTIR (KBr Pellet). The high pressure used in pellet formation

ensures intimate contact and minimizes scattering. This is critical for resolving the sharp,

medium-intensity aromatic overtones (1650–2000 cm⁻¹) often lost in ATR.

Alternative:Diamond ATR. Acceptable for rapid QC but may show peak intensity

attenuation at higher wavenumbers (the nitrile region).

Sample Preparation (KBr Method):

Dry: Ensure the sample is vacuum-dried (40°C, 2 hours) to remove surface water, which

absorbs broadly at 3400 cm⁻¹ and obscures N-H impurity bands.

Grind: Mix 1–2 mg of analyte with ~200 mg of spectroscopic-grade KBr. Grind to a fine

powder (<2 µm particle size) to prevent Christiansen effect (baseline slope).

Press: Apply 8–10 tons of pressure for 2 minutes to form a transparent disc.
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Visualization: Acquisition Workflow
The following diagram outlines the decision logic for selecting the acquisition mode based on

the analytical goal (Purity vs. Identity).
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Figure 1: Decision matrix for IR acquisition method. KBr is recommended for initial structural

characterization.

Spectral Analysis & Assignment (The Core)
The spectrum of 5-Chloropyrimidine-4-carbonitrile is dominated by three distinct regions.

The absence of aliphatic C-H stretches (2800–3000 cm⁻¹) is a key purity indicator.

Region 1: The Diagnostic Zone (2200 – 2300 cm⁻¹)
This is the most critical region for confirming the 4-carbonitrile group.

Band:2230 – 2250 cm⁻¹ (Strong, Sharp)

Assignment: C≡N Stretching Vibration (νC≡N).

Mechanistic Insight: In aromatic nitriles, the C≡N stretch typically appears at a lower

frequency than in aliphatic nitriles (2260 cm⁻¹) due to conjugation with the pyrimidine ring.

The electron-withdrawing nature of the pyrimidine ring, further enhanced by the 5-chloro

substituent, induces a strong dipole change, resulting in a distinct, high-intensity peak.[1]

QC Check: If this peak is weak or broadened, suspect hydrolysis to the amide.
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Region 2: The Aromatic/Heterocyclic Zone (1200 – 1600
cm⁻¹)
The pyrimidine ring exhibits characteristic "breathing" and stretching modes.

Bands:1550 – 1590 cm⁻¹ and 1420 – 1480 cm⁻¹

Assignment: Pyrimidine Ring Skeletal Vibrations (νC=C / νC=N).

Detail: Pyrimidines typically show two bands in the 1500–1600 cm⁻¹ region. The 5-chloro

substitution breaks the symmetry, often intensifying the lower frequency band (~1550 cm⁻¹)

compared to unsubstituted pyrimidine.

Region 3: The Fingerprint & Substituent Zone (< 1200
cm⁻¹)
This region confirms the substitution pattern (4,5-disubstitution).

Band:1050 – 1090 cm⁻¹

Assignment: Aryl C-Cl Stretching (In-plane).

Band:800 – 850 cm⁻¹

Assignment: C-H Out-of-Plane Bending (γC-H).

Mechanistic Insight: The specific position of the C-H bending mode is diagnostic for the

position of hydrogens on the ring. For a 4,5-disubstituted pyrimidine, the remaining protons

are at positions 2 and 6. The isolated nature of these protons (they are not adjacent) usually

results in sharp, distinct bending modes rather than the strong doublet seen in ortho-

substituted benzenes.

Summary Table of Characteristic Bands
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Frequency (cm⁻¹) Intensity Vibrational Mode
Structural
Significance

3050 – 3100 Weak ν(C-H) Aromatic

Confirms aromaticity;

absence of aliphatic

C-H.

2230 – 2250 Strong ν(C≡N) Nitrile
Primary Identity

Marker.

1550 – 1590 Medium ν(C=N) Ring
Pyrimidine skeletal

stretch.[1]

1050 – 1090 Medium ν(C-Cl) Aryl
Confirms chlorine

substitution.

650 – 750 Strong γ(C-Cl) / Ring Def.

C-Cl stretch coupled

with ring deformation.

[1]

Interpretation & Quality Control (Self-Validating
Protocol)
In drug development, the purity of the starting material is paramount. The 4-cyano group is

susceptible to hydrolysis, converting the nitrile into a primary amide.

The "Red Flag" Impurity Check
Impurity: 5-Chloropyrimidine-4-carboxamide.[1]

Mechanism: Moisture exposure leads to nucleophilic attack on the nitrile carbon.

Spectral Evidence:

Appearance of Carbonyl: A new, strong band at 1670 – 1690 cm⁻¹ (Amide I band).

Appearance of N-H: Two medium bands at 3150 – 3400 cm⁻¹ (Amide N-H stretch).[3][4]

Loss of Nitrile: Diminished intensity at 2240 cm⁻¹.
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Visualization: Spectral Logic Tree
Use this logic tree to validate the spectrum of your starting material.
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Figure 2: Logic tree for spectral validation. The presence of a carbonyl peak (1680 cm⁻¹) is the

most common failure mode.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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